molecular formula C10H13NO2 B6589318 methyl 2-(3-amino-2-methylphenyl)acetate CAS No. 1261877-85-3

methyl 2-(3-amino-2-methylphenyl)acetate

Cat. No.: B6589318
CAS No.: 1261877-85-3
M. Wt: 179.22 g/mol
InChI Key: SYUJMOULALCXID-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-methylphenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid and contains an amino group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-2-methylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 3-amino-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-methylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-2-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-nitro-2-methylphenyl)acetate
  • Methyl 2-(3-hydroxy-2-methylphenyl)acetate
  • Methyl 2-(3-chloro-2-methylphenyl)acetate

Uniqueness

Methyl 2-(3-amino-2-methylphenyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

1261877-85-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(3-amino-2-methylphenyl)acetate

InChI

InChI=1S/C10H13NO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6,11H2,1-2H3

InChI Key

SYUJMOULALCXID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)CC(=O)OC

Purity

95

Origin of Product

United States

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